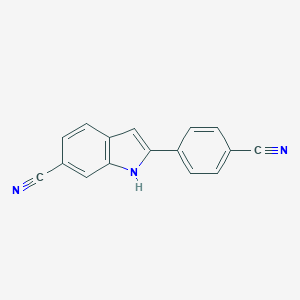

6-Cyano-2-(4-cyanophenyl)indole

Description

BenchChem offers high-quality 6-Cyano-2-(4-cyanophenyl)indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyano-2-(4-cyanophenyl)indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenyl)-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3/c17-9-11-1-4-13(5-2-11)16-8-14-6-3-12(10-18)7-15(14)19-16/h1-8,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFPEVUESUWHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC3=C(N2)C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499113 | |

| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28719-00-8 | |

| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Cyano-2-(4-cyanophenyl)indole (CAS: 28719-00-8): A Compound of Interest in Drug Discovery

Authored by: Your Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 6-Cyano-2-(4-cyanophenyl)indole, a heterocyclic compound with potential applications in drug discovery, particularly as an antiprotozoal agent. The document is intended for researchers, medicinal chemists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and the necessary experimental framework for its biological characterization. While specific mechanistic and quantitative biological data for this compound are not extensively available in the public domain, this guide establishes a foundational understanding and outlines the requisite methodologies for its further investigation.

Introduction: The Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This bicyclic aromatic structure, consisting of a benzene ring fused to a pyrrole ring, is a versatile scaffold for interacting with a wide range of biological targets.[1] The incorporation of a cyano (C≡N) group into the indole ring, as seen in 6-Cyano-2-(4-cyanophenyl)indole, can significantly influence the molecule's electronic properties, often enhancing its binding affinity and selectivity for various biological targets. Cyano-substituted indoles have garnered attention for their potential as therapeutic agents, particularly in the development of treatments for neurological disorders and as anticancer agents.[2][3]

6-Cyano-2-(4-cyanophenyl)indole, also known by the alternate names 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile and 2-(p-Cyanophenyl)-Indole-6-carbonitrile, is classified as an antiprotozoal agent, suggesting its potential utility in combating parasitic diseases.[4] This guide will delve into the known technical details of this compound and provide a roadmap for its further scientific exploration.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is the cornerstone of any drug discovery program. For 6-Cyano-2-(4-cyanophenyl)indole, these properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 28719-00-8 | [4][5] |

| Molecular Formula | C₁₆H₉N₃ | [4][5] |

| Molecular Weight | 243.26 g/mol | [4] |

| Appearance | Pale Yellow Solid | [6] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [6] |

| SMILES | C1=CC(=CC=C1C#N)C2=CC3=C(N2)C=C(C=C3)C#N | [5] |

Synthesis of 6-Cyano-2-(4-cyanophenyl)indole

The synthesis of 6-Cyano-2-(4-cyanophenyl)indole can be achieved through a copper-catalyzed cross-coupling reaction. A detailed experimental protocol, based on available literature, is provided below. This method demonstrates a high-yielding and efficient route to the target compound.

Synthetic Scheme

Caption: Synthetic route to 6-Cyano-2-(4-cyanophenyl)indole.

Step-by-Step Experimental Protocol

This protocol is adapted from a documented synthesis method.[7][8]

Materials:

-

6-Cyanoindole

-

4-Chlorobenzonitrile

-

Potassium acetate

-

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)

-

N,N-dimethylacetamide (DMA)

-

Ethyl acetate

-

Saturated brine solution

-

Toluene

-

tert-Butyl methyl ether

Procedure:

-

Reaction Setup: In a suitable reaction flask, add 6-cyanoindole (1.88 mol) and N,N-dimethylacetamide (2 L) and stir at room temperature until the solid is fully dissolved.

-

Addition of Reagents: To the stirred solution, add 4-chlorobenzonitrile (1.88 mol), potassium acetate (3.76 mol), and Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) (0.18 mmol).

-

Reaction: Heat the reaction mixture to 110°C and maintain for 6 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Recover the N,N-dimethylacetamide by distillation under reduced pressure.

-

To the residue, add ethyl acetate (2 L) and wash twice with a saturated brine solution.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude product from a mixture of toluene and tert-butyl methyl ether to yield the final product as a brown-yellow solid powder.[7] A reported yield for this synthesis is 91%.[7]

Spectroscopic Characterization (A Methodological Overview)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique provides information about the number and types of protons in the molecule. For 6-Cyano-2-(4-cyanophenyl)indole, the aromatic protons on the indole and phenyl rings would be expected to appear in the range of 7-8 ppm.

-

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton. The carbon signals for the aromatic rings would be expected in the 100-140 ppm region, with the nitrile carbons appearing at distinct chemical shifts.

General Protocol for NMR Analysis:

-

Prepare a solution of the compound (5-25 mg) in a deuterated solvent (e.g., DMSO-d₆, given its known solubility).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For 6-Cyano-2-(4-cyanophenyl)indole, a strong and sharp absorption band is expected in the range of 2220-2240 cm⁻¹ due to the C≡N stretching of the two cyano groups.[9] The N-H stretch of the indole ring would also be a prominent feature.

General Protocol for IR Analysis:

-

The IR spectrum of the solid sample can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

A background spectrum is recorded, and the sample spectrum is typically recorded over the range of 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-Cyano-2-(4-cyanophenyl)indole, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (243.26).

General Protocol for MS Analysis:

-

Mass spectra can be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

-

For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

For EI-MS, a small amount of the sample is introduced, vaporized, and ionized.[9]

Biological Activity and Potential Applications

6-Cyano-2-(4-cyanophenyl)indole has been identified as an antiprotozoal agent, though specific details regarding its spectrum of activity and mechanism of action are not extensively documented in the public domain.[4] This classification suggests its potential for development as a therapeutic for diseases caused by protozoan parasites.

Proposed Workflow for Biological Evaluation

To fully characterize the antiprotozoal potential of this compound, a systematic biological evaluation is necessary. The following workflow outlines the key experimental stages.

Caption: A generalized workflow for the biological evaluation of a potential antiprotozoal compound.

Methodological Considerations for Antiprotozoal Screening

-

In Vitro Assays: High-throughput screening assays are essential for the initial evaluation of antiprotozoal activity. These assays often utilize parasite lines expressing reporter genes, such as luciferase or fluorescent proteins, to quantify parasite viability and replication.[7][10] The 50% inhibitory concentration (IC₅₀) is a key parameter determined from these assays.

-

Cytotoxicity Assays: It is crucial to assess the cytotoxicity of the compound against mammalian cell lines to determine its selectivity. A high selectivity index (the ratio of the cytotoxic concentration to the inhibitory concentration) is desirable for a drug candidate.

-

Mechanism of Action Studies: Identifying the molecular target and the mechanism by which the compound exerts its antiprotozoal effect is a critical step. This can involve a variety of techniques, including target-based screening, genetic and proteomic approaches, and molecular docking studies.

-

In Vivo Models: Compounds that demonstrate promising in vitro activity and selectivity should be evaluated in animal models of the target parasitic disease to assess their in vivo efficacy.[10]

Conclusion and Future Directions

6-Cyano-2-(4-cyanophenyl)indole represents a molecule of interest within the broader class of cyanoindoles, with a designated, albeit underexplored, potential as an antiprotozoal agent. This technical guide has consolidated the available information on its synthesis and physicochemical properties and has provided a comprehensive framework for its further scientific investigation.

The path forward for this compound necessitates a rigorous biological characterization to validate its antiprotozoal activity, elucidate its mechanism of action, and assess its drug-like properties. The experimental workflows and methodologies outlined herein provide a robust starting point for researchers and drug development professionals to unlock the full therapeutic potential of 6-Cyano-2-(4-cyanophenyl)indole.

References

- BenchChem. (2025). An In-depth Technical Guide to 4-Cyanoindole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- Canavaci, A. M., Bustamante, J. M., Padilla, A. M., Perez Brandan, C. M., Simpson, L. J., Xu, D., Boehlke, C. L., & Tarleton, R. L. (2010). In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. PLoS Neglected Tropical Diseases, 4(7), e740.

- BenchChem. (2025). Spectroscopic Profile of 6-Cyanoindole: A Technical Guide.

-

MDPI. (2021). Special Issue “Drug Discovery of Antiprotozoal Agents”. Retrieved from [Link]

- RSC Publishing. (2023).

- BenchChem. (2025). Cyanoindoles via Fischer Indole Synthesis.

-

Chemical-Suppliers.com. (n.d.). 6-Cyano-2-(4-cyanophenyl)indole | CAS 28719-00-8. Retrieved from [Link]

- Gunda, P., & Mach, R. H. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime. Molecules, 22(7), 1184.

- PubMed Central (PMC). (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396.

- PubMed. (2000). Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments. Journal of Medicinal Chemistry, 43(23), 4563–4569.

- PubMed. (1997). Pharmacokinetics of sertindole in healthy young and elderly male and female subjects. Clinical Pharmacology & Therapeutics, 62(3), 277–285.

- MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. International Journal of Molecular Sciences, 20(7), 1774.

- MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3105.

- BenchChem. (2025). Application Notes and Protocols: 6-Cyanoindole in the Synthesis of Anti-Cancer Agents.

Sources

- 1. Cyanide Anion Determination Based on Nucleophilic Addition to 6-[(E)-(4-Nitrophenyl)diazenyl]-1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole] Derivatives | MDPI [mdpi.com]

- 2. mybiosource.com [mybiosource.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Cyano-2-(4-cyanophenyl)indole | CAS 28719-00-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. mdpi.com [mdpi.com]

- 7. In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Cyano-2-(4-cyanophenyl)indole synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

physicochemical properties of 6-Cyano-2-(4-cyanophenyl)indole

An In-Depth Technical Guide to the Physicochemical Properties of 6-Cyano-2-(4-cyanophenyl)indole

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus is a quintessential "privileged structure," forming the core of numerous biologically active compounds. The derivative, 6-Cyano-2-(4-cyanophenyl)indole (CAS No. 28719-00-8), represents a significant evolution of this scaffold.[1][2] Its structure, featuring cyano groups—potent hydrogen bond acceptors and metabolic blockers—at key positions, makes it a molecule of considerable interest for researchers in drug discovery. This compound is noted for its potential as an antiprotozoal agent and serves as a critical building block in the synthesis of more complex therapeutic agents, including those targeting cancer and central nervous system disorders.[1][3][4]

Understanding the physicochemical properties of a compound like 6-Cyano-2-(4-cyanophenyl)indole is not merely an academic exercise; it is fundamental to predicting its behavior in a biological system. Properties such as solubility, lipophilicity (logP/logD), and ionization state (pKa) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a senior application scientist's perspective on these core properties, blending established theoretical principles with field-proven experimental methodologies for their accurate determination.

Core Physicochemical Profile

The foundational physicochemical characteristics of 6-Cyano-2-(4-cyanophenyl)indole are summarized below. While extensive experimental data for this specific molecule is not always publicly available, its properties can be reliably inferred from its structure and data from analogous compounds. Computational prediction methods also play a crucial role in filling these data gaps in early-stage research.[5][6][]

| Property | Value / Description | Source(s) & Rationale |

| IUPAC Name | 2-(4-cyanophenyl)-1H-indole-6-carbonitrile | [1] |

| CAS Number | 28719-00-8 | [1][8][9] |

| Molecular Formula | C₁₆H₉N₃ | [1][8] |

| Molecular Weight | 243.26 g/mol | [1][8][9] |

| Appearance | Pale yellow to brown-yellow solid powder | [8][9] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[9] Sparingly soluble in water is expected due to the large, non-polar aromatic structure. | |

| Melting Point | Data not readily available. For reference, the parent scaffold, 6-Cyanoindole, has a reported melting point in the range of 127-132 °C.[10] The addition of the cyanophenyl group would likely increase the melting point due to increased molecular weight and intermolecular interactions. | |

| Lipophilicity (logP) | No experimental data available. Computationally, a high logP value (>4) is anticipated due to the extensive aromatic surface area. This indicates high lipophilicity. A high logP is a key factor in Lipinski's "rule of five" for evaluating drug-likeness.[11][12] | |

| Acidity/Basicity (pKa) | No physiologically relevant ionizable groups. The indole N-H proton is very weakly acidic (pKa ≈ 17 for indole), and the nitrile (cyano) groups are non-basic. Therefore, the molecule is expected to be neutral at physiological pH (≈7.4). |

Experimental Characterization: Self-Validating Protocols

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for its determination. The following sections detail standard, self-validating methodologies for characterizing the core properties of a research compound like 6-Cyano-2-(4-cyanophenyl)indole.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must dissolve in the gastrointestinal fluid to be absorbed. The thermodynamic equilibrium solubility, determined by the shake-flask method, is the gold standard for this measurement.[13][14]

Experimental Protocol: Equilibrium Shake-Flask Method

-

Preparation of Media: Prepare a pH 7.4 phosphate-buffered saline (PBS) solution to mimic physiological conditions. Ensure the temperature of all solutions and equipment is maintained at 37 ± 1 °C for biopharmaceutical relevance.[15]

-

Sample Preparation: Add an excess amount of 6-Cyano-2-(4-cyanophenyl)indole to a known volume of the PBS buffer in a sealed, inert vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the vial in a temperature-controlled shaker for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments should be run to confirm the time required to achieve a stable concentration.[15]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation at high speed followed by careful filtration through a 0.22 µm filter is recommended to avoid particulate contamination.

-

Quantification: Accurately dilute a known volume of the clear filtrate (the saturated solution) with a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be generated to ensure accurate quantification.[14][16]

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in at least triplicate.[15]

Caption: Workflow for Aqueous Solubility Determination.

Lipophilicity: LogP and LogD Measurement

Causality: Lipophilicity, the "greasiness" of a molecule, governs its ability to cross biological membranes. The partition coefficient (LogP) measures this for the neutral form of a molecule, while the distribution coefficient (LogD) measures it at a specific pH, accounting for both neutral and ionized forms.[11][17] For a non-ionizable compound like 6-Cyano-2-(4-cyanophenyl)indole, LogP is equal to LogD at all pH values. The shake-flask method remains the definitive technique.[12][18]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

-

Solvent Preparation: Prepare n-octanol and pH 7.4 PBS buffer. Pre-saturate each solvent with the other by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[11] This prevents volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent, like DMSO, at a known concentration (e.g., 10 mM).[11]

-

Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v). Add a small aliquot of the compound's stock solution. The final concentration should be low enough to avoid solubility issues in either phase.

-

Equilibration: Seal the vial and shake vigorously for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to achieve a clean separation of the n-octanol (upper) and aqueous (lower) phases.

-

Sampling & Analysis: Carefully withdraw a known volume from each phase. Analyze the concentration of the compound in both the n-octanol sample (C_oct) and the aqueous sample (C_aq) using a validated HPLC-UV method.

-

Calculation: The distribution coefficient (D) is the ratio of the concentrations. LogD is the base-10 logarithm of this ratio.

-

D = [Concentration]_octanol / [Concentration]_aqueous

-

LogD = log₁₀(D)

-

Caption: Workflow for Shake-Flask LogD Determination.

Ionization Constant (pKa) Determination

Causality: The pKa value defines the pH at which a compound is 50% ionized. This is crucial as the ionization state dramatically affects solubility, permeability, and target binding.[19] While 6-Cyano-2-(4-cyanophenyl)indole is not expected to ionize, potentiometric titration is the benchmark method for compounds with acidic or basic functional groups.[20][21][22]

Experimental Protocol: Potentiometric Titration

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[20]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[20] If solubility is low, a co-solvent like methanol can be used, but the resulting "apparent pKa" must be extrapolated back to 0% co-solvent.[21]

-

Inert Atmosphere: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[20]

-

Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized titrant (e.g., 0.1 M HCl for a base, 0.1 M NaOH for an acid) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This point is most accurately found by plotting the first or second derivative of the titration curve, where it will appear as a peak or zero-crossing, respectively.[23]

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of the compound before conducting physicochemical tests.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is expected to show complex signals in the aromatic region (≈7.0-8.5 ppm) corresponding to the protons on the indole and phenyl rings. A characteristic broad singlet for the indole N-H proton would appear further downfield.

-

¹³C NMR: Aromatic carbons would resonate between ≈100-140 ppm. The two nitrile carbons (C≡N) would provide distinct, sharp signals in a less crowded region of the spectrum, typically around 115-125 ppm, serving as a key diagnostic feature.[24][25]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of key functional groups. For this molecule, two strong, sharp absorption bands are definitive:

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight. The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at an m/z corresponding to its exact mass (243.0796 for C₁₆H₉N₃).

Conclusion

6-Cyano-2-(4-cyanophenyl)indole is a structurally intriguing molecule with significant potential in drug discovery. Its physicochemical profile is dominated by high lipophilicity and a lack of ionizability at physiological pH. These characteristics suggest that while membrane permeability may be high, aqueous solubility is likely to be a significant challenge that must be addressed in any formulation or drug development strategy. The experimental and computational frameworks discussed in this guide provide the necessary tools for researchers to accurately characterize this and other novel chemical entities, enabling data-driven decisions in the pursuit of new therapeutics.

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

Prediction of physicochemical properties - PubMed. [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods - Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Computational methods for predicting properties | ProtoQSAR. [Link]

-

LogP/D - Cambridge MedChem Consulting. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

-

Computational Prediction Of Physical Properties. [Link]

-

LogP / LogD shake-flask method - Protocols.io. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

-

Advancing physicochemical property predictions in computational drug discovery. [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

solubility experimental methods.pptx - Slideshare. [Link]

-

6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid | Chemsrc. [Link]

-

Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic Acid: A Key Alectinib Intermediate. [Link]

-

6-Cyano-2-(4-cyanophenyl)indole | CAS 28719-00-8 | Chemical-Suppliers. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. [Link]

-

Cyanide Anion Determination Based on Nucleophilic Addition to 6-[(E)-(4-Nitrophenyl)diazenyl]-1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole] Derivatives - MDPI. [Link]

-

Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/a2d53518e388c600f6825c81f33f3e1b7c1240c0]([Link]

-

tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride | C34H45ClN4O3 | CID 139270760 - PubChem. [Link]

-

Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC - NIH. [Link]

-

Cyanide Anion Determination Based on NucleophilicAddition to 6-[(E)-(4-Nitrophenyl)diazenyl] - KTU ePubl. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 6-Cyano-2-(4-cyanophenyl)indole | CAS 28719-00-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. esports.bluefield.edu - Computational Prediction Of Physical Properties [esports.bluefield.edu]

- 8. 6-Cyano-2-(4-cyanophenyl)indole synthesis - chemicalbook [chemicalbook.com]

- 9. mybiosource.com [mybiosource.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pharmatutor.org [pharmatutor.org]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. solubility experimental methods.pptx [slideshare.net]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 6-Cyano-2-(4-cyanophenyl)indole from 6-Cyanoindole

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing 6-Cyano-2-(4-cyanophenyl)indole, a key heterocyclic scaffold with applications in medicinal chemistry and materials science.[1][2][3] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core chemical transformations involved. We will dissect the prevalent synthetic methodologies, focusing on the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and offering a comparative analysis of different approaches. This guide emphasizes the causality behind experimental choices, providing field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 2-Arylindole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[4] Specifically, 2-arylindoles substituted with cyano moieties, such as 6-Cyano-2-(4-cyanophenyl)indole, are of significant interest due to their potential as antiprotozoal agents and as versatile intermediates for the synthesis of more complex molecules.[2][3] The cyano group is a valuable functional moiety, acting as a bioisostere for other groups and serving as a synthetic handle for further molecular elaboration.[1] The synthesis of such specifically substituted indoles requires robust and regioselective chemical methods. This guide will focus on the direct arylation of 6-cyanoindole at the C2 position.

Strategic Approaches to the C2-Arylation of 6-Cyanoindole

The introduction of an aryl group at the C2 position of an indole ring is a common and crucial transformation in organic synthesis. Several powerful palladium-catalyzed and copper-catalyzed cross-coupling reactions have been developed for this purpose. The primary strategies for the synthesis of 6-Cyano-2-(4-cyanophenyl)indole from 6-cyanoindole involve:

-

Palladium-Catalyzed Suzuki-Miyaura Coupling: A versatile and widely used method for forming carbon-carbon bonds.[5][6][7][8][9]

-

Palladium-Catalyzed Direct C-H Arylation: An increasingly popular and atom-economical approach that avoids the pre-functionalization of the indole ring.[10][11][12][13][14]

-

Copper-Catalyzed Ullmann-Type Coupling: A classical method that has seen modern advancements for C-N and C-C bond formation.[15][16][17][18][19]

The choice of strategy often depends on the availability of starting materials, desired reaction conditions (e.g., temperature, tolerance of functional groups), and overall efficiency.

Mechanistic Deep Dive: The "Why" Behind the Chemistry

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adapting a protocol to new substrates.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6][7] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzonitrile), forming a Pd(II) complex. This is often the rate-determining step.[5][9]

-

Transmetalation: The organic group from the organoboron species (e.g., a boronic acid derived from 6-cyanoindole) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the organoboron compound.[6][8]

-

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Mechanism of Direct C-H Arylation

Direct C-H arylation offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the need to pre-functionalize the C-H bond of the indole.[12][13] While several mechanistic pathways have been proposed, the concerted metalation-deprotonation (CMD) mechanism is widely accepted for palladium-catalyzed direct arylations.[14]

-

C-H Activation/Concerted Metalation-Deprotonation (CMD): The palladium catalyst, often in a higher oxidation state (Pd(II)), coordinates to the indole. A base, frequently a carboxylate, assists in the cleavage of the C2-H bond, forming a palladacycle intermediate.

-

Oxidative Addition or Reductive Elimination Sequence: The subsequent steps can vary, but a common pathway involves the reaction with an aryl halide or a related arylating agent.

This approach is highly attractive due to its efficiency, but regioselectivity can be a challenge, although the C2 position of indoles is often electronically favored for this reaction.[20][21][22][23]

Caption: A simplified workflow for direct C-H arylation of 6-cyanoindole.

Experimental Protocols and Data

The following sections provide detailed, step-by-step methodologies for the synthesis of 6-Cyano-2-(4-cyanophenyl)indole. These protocols are based on established literature procedures and have been adapted for clarity and reproducibility.

Method A: Copper-Catalyzed Ullmann-Type Coupling

This protocol is adapted from a known synthetic route and offers a reliable method for the target compound.[24]

Reaction Scheme:

6-Cyanoindole + 4-Chlorobenzonitrile --(Cu(I) catalyst, Base)--> 6-Cyano-2-(4-cyanophenyl)indole

Experimental Protocol:

-

Reaction Setup: To a 5L reaction flask, add 6-cyanoindole (267.26 g, 1.88 mol) and 2L of N,N-dimethylacetamide (DMAc). Stir the mixture at room temperature until the indole is fully dissolved.

-

Reagent Addition: Sequentially add 4-chlorobenzonitrile (258.63 g, 1.88 mol), potassium acetate (534.52 g, 3.76 mol), and Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) (87 mg, 0.18 mmol).

-

Reaction Conditions: Heat the reaction mixture to 110°C and maintain this temperature for 6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Recover the majority of the N,N-dimethylacetamide by distillation under reduced pressure.

-

To the residue, add 2L of ethyl acetate and wash twice with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a toluene/tert-butyl methyl ether mixture to yield the final product.

-

Expected Outcome:

-

Product: 6-Cyano-2-(4-cyanophenyl)indole

-

Appearance: Brown-yellow solid powder

-

Yield: Approximately 91% (416.19 g)[24]

Method B: Palladium-Catalyzed Direct C-H Arylation (Conceptual Protocol)

This conceptual protocol is based on general procedures for the direct C2-arylation of indoles.[20][21]

Reaction Scheme:

6-Cyanoindole + 4-Iodobenzonitrile --(Pd catalyst, Base, Ligand)--> 6-Cyano-2-(4-cyanophenyl)indole

Experimental Protocol:

-

Reaction Setup: In a clean, dry Schlenk flask, combine 6-cyanoindole (1 mmol), 4-iodobenzonitrile (1.2 mmol), Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol), and a base such as K₂CO₃ (2 mmol).

-

Solvent Addition: Add a deoxygenated solvent, such as dioxane/water mixture (e.g., 4:1, 5 mL).

-

Reaction Conditions: Purge the flask with an inert gas (e.g., Argon) and heat the mixture to 80-100°C for 4-12 hours. Monitor the reaction by TLC or LC-MS.[20]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Data Summary Table:

| Parameter | Method A (Ullmann-Type) | Method B (Direct C-H Arylation) |

| Catalyst | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) | Pd(OAc)₂ / Phosphine Ligand |

| Arylating Agent | 4-Chlorobenzonitrile | 4-Iodobenzonitrile |

| Base | Potassium Acetate | K₂CO₃ |

| Solvent | N,N-Dimethylacetamide | Dioxane/Water |

| Temperature | 110°C | 80-100°C |

| Yield | ~91% | Good to excellent (literature) |

Conclusion and Future Perspectives

The synthesis of 6-Cyano-2-(4-cyanophenyl)indole from 6-cyanoindole can be effectively achieved through several modern synthetic methodologies. The copper-catalyzed Ullmann-type coupling provides a high-yielding and scalable route.[24] Palladium-catalyzed direct C-H arylation represents a more atom-economical and increasingly popular alternative, with ongoing research focusing on developing more efficient and sustainable catalytic systems. The choice of method will ultimately be guided by factors such as substrate availability, cost, and the desired scale of the synthesis. The continued development of novel catalysts and reaction conditions for C-H functionalization will undoubtedly further enhance the synthetic accessibility of this important class of molecules.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]

-

Yang, Y., et al. (2015). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. ResearchGate. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Wikipedia. Fujiwara–Moritani reaction. [Link]

-

Yang, Y., et al. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications. [Link]

-

Daugulis, O., et al. (2017). Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. ACS Catalysis, 7(4), 2888-2895. [Link]

-

PubMed. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. [Link]

-

National Institutes of Health. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. [Link]

-

CHIMIA. Direct C–H Arylation. [Link]

-

ACS Publications. (2018). Mechanism of Direct C–H Arylation of Pyridine via a Transient Activator Strategy: A Combined Computational and Experimental Study. The Journal of Organic Chemistry. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]

-

Fuwa, H., & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 72(23), 8656-8666. [Link]

-

Semantic Scholar. Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C-H Bonds by Silver-Mediated C-H Activation: A Synthetic and Mechanistic Investigation. [Link]

-

ACS Publications. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(61), 38781-38785. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

ResearchGate. Ullmann coupling of indole derivatives. [Link]

-

ResearchGate. Indole synthesis via an Ullmann coupling/reductive cyclization sequence. [Link]

-

ResearchGate. Synthesis of 2,5-Disubstituted-3-cyanoindoles. [Link]

-

Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. [Link]

-

ResearchGate. Scope of C2 arylation of indoles. Reaction conditions: 1 (1 mmol), 2... [Link]

-

ResearchGate. Synthesis of indole-based cyano derivatives 250–252. [Link]

-

Nusser, B. D., et al. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Synthesis of 4-cyano-6-aminoindole-2′-deoxyribonucleoside (2). Reagents and conditions. [Link]

-

National Institutes of Health. Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. [Link]

-

ResearchGate. Mechanochemical Pd(II)-Catalyzed Direct and C2-Selective Arylation of Indoles. [Link]

-

ResearchGate. C2-acylation of indoles via the dual C-H activation/photoredox catalysis. [Link]

-

Semantic Scholar. Regioselective Direct C2 Arylation of Indole, Benzothiophene and Benzofuran: Utilization of Reusable Pd NPs and NHC-Pd@MNPs Catalyst for C–H Activation Reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chimia.ch [chimia.ch]

- 14. d-nb.info [d-nb.info]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ias.ac.in [ias.ac.in]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Regioselective Direct C2 Arylation of Indole, Benzothiophene and Benzofuran: Utilization of Reusable Pd NPs and NHC-Pd@MNPs Catalyst for C–H Activation Reaction | Semantic Scholar [semanticscholar.org]

- 24. 6-Cyano-2-(4-cyanophenyl)indole synthesis - chemicalbook [chemicalbook.com]

Fischer indole synthesis for diarylindoles

An In-Depth Technical Guide to the Fischer Indole Synthesis of Diarylindoles

Abstract

The Fischer indole synthesis stands as a cornerstone of heterocyclic chemistry, offering a powerful and versatile method for the construction of the indole nucleus. Its application in the synthesis of diarylindoles, a motif of significant interest in medicinal chemistry and materials science, presents unique challenges and opportunities. This guide provides an in-depth technical exploration of the Fischer indole synthesis for preparing diarylindoles. We will dissect the mechanistic nuances, explore the catalytic landscape, detail experimental protocols, and offer field-proven insights to navigate the complexities of this classic yet ever-relevant transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reaction for the synthesis of complex diarylindole scaffolds.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

First reported by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most reliable and widely utilized methods for constructing the indole ring system. The reaction classically involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. The resulting indole core is a privileged scaffold in numerous natural products and pharmaceutical agents.

The synthesis of diarylindoles, where at least one of the aryl groups is directly attached to the indole core, introduces specific electronic and steric considerations that necessitate a deeper understanding of the reaction mechanism and careful optimization of reaction conditions. These molecules are of particular interest due to their potential applications in areas such as oncology, virology, and organic electronics.

The Core Mechanism: A Step-by-Step Deconstruction

The Fischer indole synthesis proceeds through a series of well-established intermediates. A thorough understanding of this pathway is critical for troubleshooting and optimizing the synthesis of diarylindoles.

-

Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine with a ketone (in this case, a diaryl ketone) to form the corresponding arylhydrazone. This step is typically reversible and is often favored by the removal of water.

-

Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine form. This step is crucial as it sets the stage for the key sigmatropic rearrangement.

-

-Sigmatropic Rearrangement: The enamine intermediate undergoes a-sigmatropic rearrangement, often considered the rate-determining step of the reaction. This concerted pericyclic reaction forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond of the hydrazine moiety.

-

Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization with the loss of ammonia, to form the final indole product.

Below is a visual representation of this mechanistic pathway.

Caption: Mechanistic pathway of the Fischer indole synthesis.

Catalysis in Diarylindole Synthesis: Brønsted vs. Lewis Acids

The choice of acid catalyst is paramount in the Fischer indole synthesis and can significantly influence reaction rates, yields, and even the regioselectivity of the final product. For diarylindole synthesis, both Brønsted and Lewis acids have been employed with varying degrees of success.

Brønsted Acid Catalysis

Traditional Brønsted acids such as sulfuric acid, hydrochloric acid, and polyphosphoric acid (PPA) have been extensively used. PPA is particularly effective as it can also serve as the reaction solvent at elevated temperatures. However, the harsh conditions associated with strong Brønsted acids can lead to side reactions and may not be suitable for substrates bearing acid-labile functional groups.

More recently, milder Brønsted acids like p-toluenesulfonic acid (p-TSA) have gained popularity. They offer a good balance between reactivity and functional group tolerance.

Lewis Acid Catalysis

Lewis acids, such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and indium(III) chloride (InCl₃), have emerged as powerful catalysts for the Fischer indole synthesis. They often allow for milder reaction conditions and can exhibit higher selectivity compared to their Brønsted acid counterparts. ZnCl₂ is a classic and cost-effective choice, while more exotic Lewis acids like scandium(III) triflate (Sc(OTf)₃) can catalyze the reaction under exceptionally mild conditions.

The use of ionic liquids as both solvent and catalyst has also been explored, offering a "green" alternative with potential for catalyst recycling.

Table 1: Comparison of Common Catalysts for Diarylindole Synthesis

| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |

| H₂SO₄ | Brønsted | High temperature | Low cost, strong acid | Harsh conditions, side reactions |

| PPA | Brønsted | 80-160 °C | Solvent and catalyst | Difficult workup, viscous |

| p-TSA | Brønsted | Reflux in solvent | Milder, good yields | May require higher temperatures |

| ZnCl₂ | Lewis | 25-80 °C | Mild, cost-effective | Can be hygroscopic |

| InCl₃ | Lewis | Room temperature | Very mild, high yields | Higher cost |

| Ionic Liquids | Mixed | 80-120 °C | Recyclable, "green" | Can be expensive, viscosity |

Modern Methodologies: Enhancing Efficiency and Scope

While the classical Fischer indole synthesis is robust, modern variations have been developed to improve yields, shorten reaction times, and expand the substrate scope, particularly for challenging diarylindole syntheses.

Microwave-Assisted Fischer Indole Synthesis

Microwave irradiation has proven to be a highly effective method for accelerating the Fischer indole synthesis. The rapid and uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes. This technique is often combined with solid-supported catalysts, which can simplify purification.

One-Pot Procedures

To streamline the synthetic process, one-pot procedures have been developed where the initial hydrazone formation and subsequent cyclization are performed in a single reaction vessel without isolation of the intermediate. This approach is not only more time- and resource-efficient but can also lead to higher overall yields by minimizing handling losses.

Experimental Protocol: A Case Study in Diarylindole Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of 2,3-diphenylindole, a representative diarylindole, using a mild and efficient Lewis acid-catalyzed method.

Reaction: Phenylhydrazine + Desoxybenzoin → 2,3-Diphenylindole

Materials:

-

Phenylhydrazine (1.0 mmol, 108.1 mg)

-

Desoxybenzoin (1.0 mmol, 196.2 mg)

-

Indium(III) Chloride (InCl₃) (10 mol%, 0.1 mmol, 22.1 mg)

-

Acetonitrile (CH₃CN), 5 mL

-

Round-bottom flask (25 mL) with magnetic stir bar

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add desoxybenzoin (196.2 mg, 1.0 mmol) and acetonitrile (5 mL).

-

Stir the mixture at room temperature until the desoxybenzoin is completely dissolved.

-

Add phenylhydrazine (108.1 mg, 1.0 mmol) to the solution.

-

Finally, add indium(III) chloride (22.1 mg, 0.1 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3-diphenylindole.

Caption: Experimental workflow for diarylindole synthesis.

Challenges and Considerations in Diarylindole Synthesis

The synthesis of diarylindoles via the Fischer method is not without its challenges. Steric hindrance can be a significant issue, particularly with highly substituted aryl groups. This can impede both the initial hydrazone formation and the final cyclization step.

Furthermore, the electronic nature of the substituents on the aryl rings can have a profound impact on the reaction. Electron-donating groups on the arylhydrazine ring generally facilitate the reaction, while electron-withdrawing groups can be detrimental.

Regioselectivity can also be a concern when using unsymmetrical diaryl ketones, potentially leading to a mixture of isomeric indole products. Careful selection of the catalyst and reaction conditions can often be used to control the regiochemical outcome.

Conclusion and Future Outlook

The Fischer indole synthesis remains a powerful and versatile tool for the construction of diarylindoles. While challenges related to sterics and electronics exist, modern advancements in catalysis and reaction methodology, such as the use of mild Lewis acids and microwave-assisted techniques, have significantly expanded the scope and utility of this classic reaction. As the demand for complex diarylindole scaffolds in drug discovery and materials science continues to grow, further innovations in the Fischer indole synthesis are anticipated, solidifying its place as an indispensable transformation in the synthetic chemist's toolbox.

References

-

Title: Indium(III) Chloride as a New Catalyst for the Fischer Indole Synthesis Source: Tetrahedron Letters URL: [Link]

-

Title: Indium(III) chloride-catalyzed one-pot synthesis of 2,3-disubstituted indoles from ketones and phenylhydrazine in water Source: RSC Advances URL: [Link]

-

Title: Ionic liquid as catalyst and reaction medium. A simple, efficient and green procedure for the synthesis of indoles via Fischer indole synthesis Source: Catalysis Communications URL: [Link]

A Technical Guide to the Spectroscopic Characterization of 2-(p-Cyanophenyl)-Indole-6-carbonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for the spectroscopic characterization of the novel heterocyclic compound, 2-(p-Cyanophenyl)-Indole-6-carbonitrile. In the absence of established experimental data, this guide synthesizes foundational spectroscopic principles with data from analogous structures to predict the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral properties of the target molecule. Detailed, field-proven protocols for data acquisition are provided, establishing a self-validating system for researchers to confirm the identity, purity, and structure of this compound. This guide is intended to serve as an essential resource for scientists engaged in the synthesis and application of novel indole derivatives.

Molecular Structure and Overview

2-(p-Cyanophenyl)-Indole-6-carbonitrile is a polyfunctional aromatic compound featuring a central indole core. This core is substituted at the 2-position with a para-cyanophenyl group and at the 6-position with a carbonitrile (cyano) group. The extended π-conjugation across the bicyclic indole system and the appended phenyl ring, combined with the strong electron-withdrawing nature of the two nitrile groups, dictates a unique electronic and structural profile. This profile, in turn, gives rise to a distinct set of spectroscopic signatures that are critical for its unambiguous identification.

The systematic IUPAC name for this compound is 2-(4-cyanophenyl)-1H-indole-6-carbonitrile. For the purposes of spectral assignment, the following atom numbering scheme will be utilized.

Figure 2: Predicted key 2 and 3-bond HMBC correlations.

Experimental Protocols: NMR Spectroscopy

Protocol 1: Standard ¹H and ¹³C NMR Acquisition A self-validating protocol ensures data integrity through proper referencing and instrument setup.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is recommended for its ability to dissolve polar compounds and reveal N-H protons). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (≥400 MHz). Lock onto the deuterium signal of the solvent and perform automated shimming procedures to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift by referencing the residual DMSO solvent peak to δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to ~240 ppm (centered around 110 ppm).

-

Acquire a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal-to-noise, as ¹³C has low natural abundance.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift by referencing the DMSO-d₆ solvent peak to δ 39.52 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule, particularly the N-H and C≡N bonds, which have highly characteristic absorption frequencies.

Causality Behind Predictions:

-

N-H Stretch: The stretching vibration of the indole N-H bond will produce a sharp, medium-intensity peak. In a non-hydrogen-bonding environment, this appears around 3500 cm⁻¹. In the solid state or in polar solvents, hydrogen bonding will broaden the peak and shift it to a lower wavenumber, typically 3300-3450 cm⁻¹.[1][2][3]

-

C≡N Stretch: The C≡N triple bond stretch is one of the most diagnostic peaks in the IR spectrum. It appears as a strong, sharp absorption in a relatively clear region of the spectrum.[4] For aromatic nitriles, conjugation with the π-system weakens the bond slightly, shifting the absorption to 2220-2240 cm⁻¹.[5][6][7] Since the electronic environments of the two nitrile groups are different, it is possible that two distinct, closely spaced peaks or a single broadened peak will be observed.

-

Aromatic Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations will produce several peaks of varying intensity in the 1450-1620 cm⁻¹ region.[1]

Table 3: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 - 3450 | Medium, Sharp | Indole N-H Stretch |

| ~3100 | Medium-Weak | Aromatic C-H Stretch |

| 2225 - 2235 | Strong, Sharp | Aromatic C≡N Stretch (doublet or broadened singlet) |

| 1580 - 1610 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1450 - 1520 | Medium-Strong | Aromatic C=C Ring Stretch |

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, confirms the molecular structure. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Predicted Mass Spectrum:

-

Molecular Formula: C₁₆H₉N₃

-

Monoisotopic Mass: 243.0796 Da

-

High-Resolution MS (ESI+): The protonated molecule, [M+H]⁺, should be observed at m/z 244.0874. This precise mass measurement is a critical test for confirming the elemental formula.

-

Fragmentation Pattern: The stability of the aromatic system suggests the molecular ion will be prominent. Key fragmentation pathways in tandem MS (MS/MS) of the [M+H]⁺ ion would likely involve the characteristic loss of HCN (27 Da) from the indole ring.[8] Cleavage of the bond between the indole and phenyl rings is also a plausible fragmentation route.

Figure 3: Plausible ESI-MS/MS fragmentation pathways.

Protocol 3: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrument Calibration: Calibrate the ESI-Time of Flight (TOF) mass spectrometer using a known calibration standard immediately prior to analysis to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Data Analysis: Determine the accurate mass of the observed parent ion and compare it to the theoretical mass for [C₁₆H₁₀N₃]⁺. A mass accuracy of <5 ppm is required for confident elemental composition assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Causality Behind Predictions: The molecule possesses a large, conjugated system spanning the indole and phenyl rings. This will give rise to intense π→π* electronic transitions. Compared to unsubstituted 2-phenylindole, which shows a λₘₐₓ around 310 nm,[9][10] the presence of two electron-withdrawing cyano groups, which act as auxochromes, is expected to cause a bathochromic (red) shift to a longer wavelength.

Predicted UV-Vis Spectrum:

-

λₘₐₓ: A strong absorption maximum is predicted in the range of 320-340 nm .

-

Molar Absorptivity (ε): A high molar absorptivity value is expected, characteristic of an extended π-system.

Protocol 4: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution in a quartz cuvette to an absorbance value between 0.5 and 1.5 at the expected λₘₐₓ.

-

Blank Correction: Fill a matched quartz cuvette with the pure solvent and record a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a robust, theory-backed framework for the characterization of 2-(p-Cyanophenyl)-Indole-6-carbonitrile. The predicted NMR shifts and coupling constants offer a detailed map of the molecular skeleton, while the IR frequencies serve as a rapid check for key functional groups. Finally, high-resolution mass spectrometry provides an irrefutable confirmation of the elemental composition, and UV-Vis spectroscopy characterizes the electronic nature of this extended π-system. By following the provided protocols, researchers can generate high-quality, reliable data to unequivocally confirm the structure and purity of this novel compound, enabling its confident use in further scientific investigation.

References

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. ([Link])

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. ([Link])

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. ([Link])

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. ([Link])

-

Li, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 73. ([Link])

-

Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402. ([Link])

-

Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. ([Link])

-

Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431-436. ([Link])

-

MDPI. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. ([Link])

-

PubChem. (n.d.). Indole. ([Link])

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. ([Link])

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. ([Link])

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. ([Link])

-

ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1. ([Link])

-

ResearchGate. (n.d.). 1H(400 MHz) and 13C (100MHz) NMR spectral data for indole 15 in.... ([Link])

-

Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. ([Link])

-

The Journal of Chemical Physics. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ state*. ([Link])

-

ResearchGate. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ([Link])

-

Abraham, R. J., & Leonard, P. (1998). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 36(10), 737-748. ([Link])

-

ACS Publications. (2009). Nitrile Groups as Vibrational Probes: Calculations of the C≡N Infrared Absorption Line Shape of Acetonitrile in Water and Tetrahydrofuran. The Journal of Physical Chemistry B, 113(25), 8657–8665. ([Link])

-

NIH. (2019). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Molecules, 24(7), 1413. ([Link])

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ([Link])

-

ResearchGate. (n.d.). 6 UV-Vis spectra of 2-(2-phenylethynyl) aniline and 2-phenyl indole. ([Link])

-

NIST WebBook. (n.d.). 1H-Indole, 2-phenyl-. ([Link])

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. ([Link])

-

NIH. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1413. ([Link])

-

SpectraBase. (n.d.). 2-Phenylindole. ([Link])

-

SpectraBase. (n.d.). 2-Phenylindole - Optional[Vapor Phase IR] - Spectrum. ([Link])

-

PubChem. (n.d.). 2-Phenylindole. ([Link])

-

ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ([Link])

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. ([Link])

-

NIH. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances, 5(62), 50035-50039. ([Link])

-

MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3180. ([Link])

-

SlidePlayer. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. ([Link])

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. ([Link])

-

ACS Publications. (2000). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data, 45(4), 627-629. ([Link])

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. ([Link])

-

Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. ([Link])

-

Unknown Source. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. ([Link])

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ([Link])

-

NIH. (2024). Biocatalytic stereoselective oxidation of 2-arylindoles. ACS Catalysis. ([Link])

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. ([Link])

-

Unknown Source. (n.d.). Chemical shifts. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Indole, 2-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Applications of 6-Cyano-2-(4-cyanophenyl)indole

Abstract

This technical guide provides a comprehensive analysis of 6-Cyano-2-(4-cyanophenyl)indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its synthesis, purification, and structural characterization, alongside an exploration of its promising applications as an antiprotozoal agent and a ligand for the detection of α-synuclein aggregates associated with neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this molecule's properties and potential.

Introduction

6-Cyano-2-(4-cyanophenyl)indole (CAS Number: 28719-00-8) is a complex organic molecule featuring a central indole scaffold substituted with two cyano groups.[1][2][3] The indole ring system is a prevalent motif in numerous biologically active compounds and pharmaceuticals.[4] The presence of the electron-withdrawing cyano groups significantly influences the electronic properties of the indole core, impacting its reactivity, photophysical behavior, and biological interactions. This unique combination of structural features has positioned 6-Cyano-2-(4-cyanophenyl)indole as a molecule with considerable potential in diverse scientific fields.

This guide will provide an in-depth exploration of the molecular structure of 6-Cyano-2-(4-cyanophenyl)indole, from its synthesis to its potential therapeutic and diagnostic applications.

Synthesis and Purification

A robust and high-yielding synthesis of 6-Cyano-2-(4-cyanophenyl)indole has been reported, enabling its accessibility for research purposes.[5] The primary synthetic route involves a copper-catalyzed cross-coupling reaction.

Synthetic Protocol

The synthesis commences with the reaction of 6-cyanoindole and 4-chlorobenzonitrile in the presence of a copper(I) catalyst, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I), and a base, potassium acetate, in N,N-dimethylacetamide (DMA) as the solvent. The reaction mixture is heated to 110°C for 6 hours to drive the coupling reaction to completion.[5]

Step-by-Step Experimental Protocol:

-

To a 5L reaction flask, add 6-cyanoindole (267.26 g, 1.88 mol) and 2L of N,N-dimethylacetamide. Stir the mixture at room temperature until the 6-cyanoindole is fully dissolved.

-

Add 4-chlorobenzonitrile (258.63 g, 1.88 mol), potassium acetate (534.52 g, 3.76 mol), and Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) (87 mg, 0.18 mmol) to the reaction flask.

-

Stir the resulting mixture thoroughly.

-

Heat the reaction solution to 110°C and maintain this temperature for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Recover the majority of the N,N-dimethylacetamide by distillation under reduced pressure.

-

To the residue, add 2L of ethyl acetate and wash the organic layer twice with saturated brine.

-

Dry the ethyl acetate layer and concentrate it under reduced pressure.

-

Recrystallize the crude product from a mixture of toluene and tert-butyl methyl ether to yield 416.19 g of 6-Cyano-2-(4-cyanophenyl)indole as a brown-yellow solid powder (91% yield).[5]

Rationale Behind Experimental Choices

-

Catalyst: The use of a copper(I) catalyst is crucial for facilitating the C-N cross-coupling reaction between the indole nitrogen and the aryl halide. The bulky N-heterocyclic carbene (NHC) ligand on the copper catalyst enhances its stability and catalytic activity.

-

Base: Potassium acetate acts as a base to deprotonate the indole nitrogen, making it a more potent nucleophile for the coupling reaction.

-

Solvent: N,N-dimethylacetamide is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at an elevated temperature.

-

Purification: The workup procedure involving extraction and recrystallization is essential to remove unreacted starting materials, catalyst residues, and byproducts, yielding a highly pure final product.

Molecular Structure and Spectroscopic Characterization

The molecular formula of 6-Cyano-2-(4-cyanophenyl)indole is C₁₆H₉N₃, with a molecular weight of 243.26 g/mol .[1][5]

| Spectroscopic Technique | Expected Features |